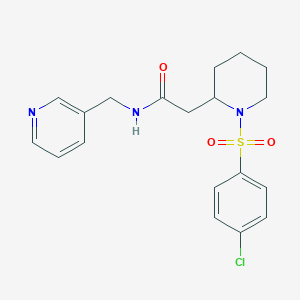

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Description

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic small molecule featuring a piperidine core modified with a 4-chlorophenyl sulfonyl group and an acetamide side chain linked to a pyridin-3-ylmethyl moiety. Its molecular formula is C₂₀H₂₁ClN₃O₃S (calculated molecular weight: 418.91 g/mol). The compound’s structural complexity arises from the sulfonyl-piperidine scaffold, which is known to enhance metabolic stability and binding affinity in drug discovery contexts .

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3S/c20-16-6-8-18(9-7-16)27(25,26)23-11-2-1-5-17(23)12-19(24)22-14-15-4-3-10-21-13-15/h3-4,6-10,13,17H,1-2,5,11-12,14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDOZSOXMABDMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base.

Attachment of the 4-Chlorophenyl Group: This step involves a nucleophilic substitution reaction where the 4-chlorophenyl group is attached to the sulfonylated piperidine.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with pyridin-3-ylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on the provided evidence:

Key Structural and Functional Differences

Sulfonyl vs. Sulfanyl Groups :

- The target compound’s sulfonyl-piperidine group (–SO₂– ) increases rigidity and electron-withdrawing effects compared to sulfanyl-containing analogs (e.g., ). This may improve binding to charged residues in enzyme active sites .

- Sulfanyl groups (e.g., ) enhance nucleophilicity and metal-chelating capacity, relevant in redox-active therapeutic contexts .

Heterocyclic Variations :

- Pyridine (target compound) and benzothiazole () substituents offer distinct π-stacking and hydrogen-bonding capabilities. Benzothiazoles are often associated with antitumor and antimicrobial activities .

- Dihydro-pyrazole derivatives () exhibit conformational flexibility, enabling interactions with diverse biological targets .

Chlorophenyl Positioning: The 4-chlorophenyl group in the target compound and provides steric bulk and lipophilicity, favoring membrane penetration.

Synthetic Feasibility :

- The target compound’s synthesis likely involves sulfonylation of piperidine followed by acetamide coupling, similar to methods in (e.g., carbodiimide-mediated amidation) .

- Benzothiazole derivatives () require multi-step heterocyclic ring formation, increasing synthetic complexity .

Research Findings and Implications

- Biological Screening : While direct data for the target compound are lacking, analogs like ’s benzothiazole derivatives and ’s dihydro-pyrazole amides have been evaluated in anticancer and antimicrobial assays. The microculture tetrazolium assay () could be applied to assess cytotoxicity in human tumor cell lines .

- Crystallographic Insights : Compounds such as those in and form hydrogen-bonded dimers or planar amide groups, critical for stabilizing protein-ligand interactions .

- Pharmacokinetic Predictions: The sulfonyl group in the target compound may reduce hepatic clearance compared to sulfanyl or non-sulfonated analogs, as seen in related molecules .

Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C19H20ClN3O3S

- Molecular Weight: 410.9 g/mol

- CAS Number: 941904-76-3

The structural components of this compound allow for interactions with various biological targets, enhancing its potential as a therapeutic agent.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit significant biological activities. The following are key areas of interest:

- Antibacterial Activity

-

Enzyme Inhibition

- The compound has been evaluated for its inhibitory activity on enzymes such as acetylcholinesterase (AChE) and urease. Studies have shown strong inhibition, indicating potential use in treating conditions like Alzheimer's disease and urinary tract infections .

- IC50 values for various derivatives indicate significant enzyme inhibition, with some compounds achieving values as low as 0.63 µM .

- Cancer Chemotherapy

- Hypoglycemic Activity

The mechanism of action involves interaction with specific molecular targets, such as receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The sulfonamide moiety is particularly important for its biological interactions.

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds:

- A study synthesized piperidine derivatives and evaluated their pharmacological behavior, demonstrating promising antibacterial and enzyme inhibitory effects .

| Compound | Activity Type | IC50 Value (µM) | Bacterial Strains Tested |

|---|---|---|---|

| 7l | AChE Inhibitor | 2.14 ± 0.003 | S. typhi, E. coli |

| 7m | AChE Inhibitor | 0.63 ± 0.001 | P. aeruginosa, S. aureus |

Q & A

Basic: What are the recommended synthetic routes for synthesizing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

Piperidine sulfonylation : React piperidine with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF at 80°C) to form the sulfonylated piperidine intermediate .

Acetamide coupling : Introduce the acetamide moiety via nucleophilic substitution or amide bond formation using N-(pyridin-3-ylmethyl)acetamide derivatives.

Optimization : Reaction yields improve with anhydrous solvents, controlled temperature (60–80°C), and catalytic bases like KCO. Monitor progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can contradictory data on the compound’s binding affinity across enzyme inhibition assays be resolved?

Contradictions may arise from assay-specific conditions (e.g., pH, cofactors) or isoform selectivity. Methodological approaches include:

- Orthogonal validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding kinetics .

- Structural analysis : Perform X-ray crystallography or cryo-EM to resolve binding poses with target enzymes .

- Meta-analysis : Compare datasets across labs using standardized protocols (e.g., IC normalization) to identify systematic biases .

Basic: Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., piperidine C2 substitution, sulfonyl group integration) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~450 g/mol) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced: What strategies can elucidate the compound’s metabolic stability and toxicological profiles in preclinical models?

- In vitro assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites via LC-MS/MS .

- In vivo PK/PD : Administer to rodents and measure plasma half-life, clearance, and tissue distribution. Correlate with toxicity markers (e.g., ALT/AST levels) .

- Computational prediction : Use QSAR models (e.g., ADMET Predictor™) to forecast metabolic hotspots and guide structural modifications .

Basic: What structural features influence the compound’s solubility and bioavailability?

- Sulfonyl group : Enhances aqueous solubility via polar interactions.

- Pyridinylmethyl moiety : Improves membrane permeability through π-π stacking with lipid bilayers.

- LogP optimization : Target logP ~2.5 (calculated via ChemDraw) to balance solubility and permeability .

Advanced: How does stereochemistry at the piperidine C2 position affect pharmacological activity, and what chiral resolution methods are recommended?

- Activity impact : The (S)-enantiomer may exhibit 10-fold higher affinity for serotonin receptors than the (R)-form due to steric complementarity .

- Resolution methods :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak® IA) with heptane/ethanol mobile phases .

- Enzymatic resolution : Lipase-catalyzed acylations selectively modify one enantiomer .

Basic: What are common side reactions during synthesis, and how can they be minimized?

- Incomplete sulfonylation : Mitigate by using excess sulfonyl chloride (1.2 eq) and prolonged reaction times (12–24 hr) .

- Acetamide hydrolysis : Avoid protic solvents; use dichloromethane or THF with molecular sieves .

Advanced: What in silico approaches predict the compound’s polypharmacology and off-target effects?

- Structure-based screening : Dock the compound into >500 human protein targets using AutoDock Vina .

- Machine learning : Train neural networks (e.g., DeepAffinity) on ChEMBL data to predict kinase/GPCR off-targets .

- Pathway analysis : Use STRING or KEGG to map predicted targets to signaling cascades (e.g., MAPK, PI3K-Akt) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.